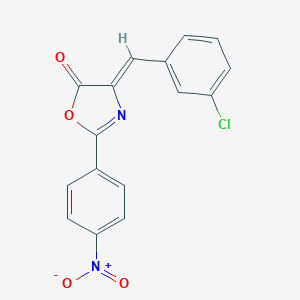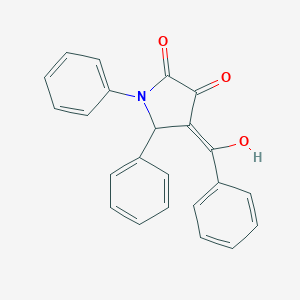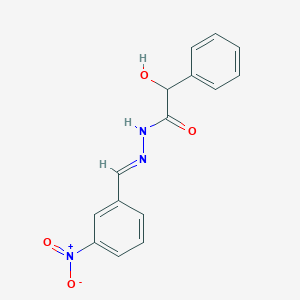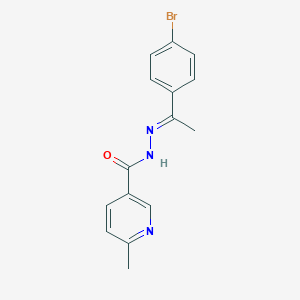
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
科学的研究の応用
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for various research studies. It has also been studied for its potential use in cancer treatment, as it has been found to have cytotoxic effects on cancer cells.
作用機序
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and proteins involved in bacterial and fungal growth. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and to have anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments include its well-established synthesis method, its broad range of potential applications, and its ability to inhibit bacterial and fungal growth. However, its cytotoxic effects on cancer cells may limit its use in certain types of research studies.
将来の方向性
There are several future directions for research involving 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one. These include further studies on its potential use in cancer treatment, as well as its potential applications in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 3-chlorobenzaldehyde and 4-nitrophenyl hydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalic acid to obtain the final product. This synthesis method has been well-established and has been used in various research studies.
特性
分子式 |
C16H9ClN2O4 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC名 |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-3-1-2-10(8-12)9-14-16(20)23-15(18-14)11-4-6-13(7-5-11)19(21)22/h1-9H/b14-9- |
InChIキー |
MOLSEHLOGQHAGL-ZROIWOOFSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)



